molecular formula C14H7F4N B12072183 [1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)- CAS No. 1261602-04-3

[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-

Cat. No.: B12072183
CAS No.: 1261602-04-3
M. Wt: 265.20 g/mol
InChI Key: FGEHXCVWBNAUTI-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 3-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 3’-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the carbonitrile, fluorine, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is investigated for its potential therapeutic properties. Researchers explore its effects on various biological pathways and its potential as a treatment for certain diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-3-carbonitrile: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical properties.

    [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-: Contains a fluorine atom but lacks the trifluoromethyl group.

    [1,1’-Biphenyl]-3-carbonitrile, 3’-(trifluoromethyl)-: Contains a trifluoromethyl group but lacks the fluorine atom.

Uniqueness

The presence of both fluorine and trifluoromethyl groups in [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- imparts unique chemical properties, such as increased stability and reactivity. These features make it distinct from similar compounds and valuable for specific applications in research and industry.

Biological Activity

[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)- is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability and improved interactions with biological targets. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

  • Chemical Formula : C14H8F4N
  • Molecular Weight : 273.22 g/mol
  • CAS Number : 15183-49-0

The biological activity of [1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)- can be attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and alters the electronic properties of the molecule, which can lead to improved binding affinities with target proteins.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer pathways.
  • Receptor Binding : The trifluoromethyl group can enhance interactions with receptor sites, potentially leading to increased efficacy in therapeutic applications.

Biological Activity Overview

Research indicates that fluorinated biphenyl derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects. Below is a summary table of relevant studies highlighting the biological activities associated with the compound.

Study ReferenceBiological ActivityMethodologyFindings
AnticancerIn vitro assays on cancer cell linesShowed significant cytotoxicity against various cancer types, particularly breast and liver cancer cells.
AntimicrobialDisk diffusion methodEffective against Gram-positive and Gram-negative bacteria; demonstrated notable inhibition zones.
Enzyme InhibitionEnzymatic assaysInhibited specific kinases linked to tumor growth, suggesting potential as a targeted cancer therapy.

Case Studies

  • Anticancer Efficacy : In a study involving xenograft mouse models, compounds structurally related to [1,1'-Biphenyl]-3-carbonitrile demonstrated significant reductions in tumor growth without substantial toxicity to normal tissues. This suggests a favorable therapeutic index for further development as an anticancer agent.
  • Antimicrobial Activity : A series of fluorinated biphenyls were tested against various bacterial strains. The results indicated that these compounds exhibited potent antibacterial properties, comparable to established antibiotics, making them candidates for further exploration in antimicrobial therapies.

Properties

CAS No.

1261602-04-3

Molecular Formula

C14H7F4N

Molecular Weight

265.20 g/mol

IUPAC Name

4-fluoro-3-[3-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H7F4N/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H

InChI Key

FGEHXCVWBNAUTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C#N)F

Origin of Product

United States

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